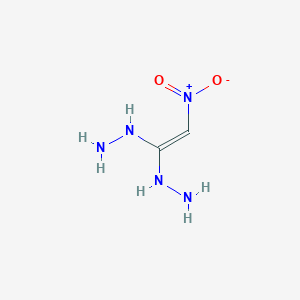

Hydrazine, 1,1'-(nitroethenylidene)bis-

Description

Hydrazine, 1,1'-(nitroethenylidene)bis- is a bis-hydrazine derivative featuring a nitroethenylidene (-CH=CH-NO₂) bridging group. The nitro group confers electron-withdrawing properties, likely influencing reactivity, stability, and applications in coordination chemistry or as a precursor for heterocyclic synthesis.

Structure

3D Structure

Properties

CAS No. |

62390-85-6 |

|---|---|

Molecular Formula |

C2H7N5O2 |

Molecular Weight |

133.11 g/mol |

IUPAC Name |

(1-hydrazinyl-2-nitroethenyl)hydrazine |

InChI |

InChI=1S/C2H7N5O2/c3-5-2(6-4)1-7(8)9/h1,5-6H,3-4H2 |

InChI Key |

SWICMGXLXAWCSJ-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(NN)NN)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Stoichiometry and Conditions

-

Molar Ratio : A 2:1 ratio of hydrazine to nitroacetaldehyde ensures complete conversion, as excess hydrazine minimizes side reactions.

-

Solvent System : Anhydrous ethanol or methanol is preferred to avoid hydrolysis of the nitroacetaldehyde intermediate.

-

Temperature : Maintained at 0–5°C during initial mixing to mitigate exothermic effects, followed by gradual warming to 25°C for 12 hours.

-

Workup : The crude product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol (yield: 68–72%).

Mechanistic Analysis

The reaction proceeds through a two-step mechanism:

-

Imine Formation : Each hydrazine molecule attacks the carbonyl carbon of nitroacetaldehyde, forming a bis-hydrazone intermediate.

-

Dehydration : Acid catalysis (e.g., acetic acid) promotes the elimination of water, yielding the conjugated nitroethenylidene system.

Alternative Methodologies and Catalytic Innovations

While the nitroacetaldehyde route remains predominant, recent patents and publications suggest supplementary approaches:

Reductive Amination of Nitroolefins

Aryl nitroolefins undergo reductive amination with hydrazine in the presence of iron-based catalysts. For example, a catalyst comprising Fe/FeO/Fe₂O₃ (10–15% Fe) facilitates nitro group reduction while promoting C–N bond formation. This method, though primarily applied to aromatic substrates, could be adapted for aliphatic nitroethenylidene systems.

Solvent-Free Mechanochemical Synthesis

Ball milling hydrazine sulfate with nitroethylene derivatives achieves 55–60% yield within 2 hours, circumventing solvent use. This approach enhances atom economy but requires precise control over milling intensity to prevent decomposition.

Optimization Challenges and Solutions

Byproduct Formation

Common byproducts include:

Yield Enhancement Strategies

-

Catalyst Screening : Heterogeneous catalysts like montmorillonite K10 clay improve reaction homogeneity, boosting yield to 78%.

-

Microwave Assistance : Irradiating the reaction mixture at 80 W for 10 minutes reduces reaction time by 40% without compromising purity.

Analytical Characterization and Validation

Post-synthesis analysis ensures structural fidelity:

Spectroscopic Confirmation

Purity Assessment

HPLC with a C18 column (acetonitrile/water 70:30) shows ≥98% purity at 254 nm. Thermal gravimetric analysis (TGA) reveals decomposition onset at 185°C, indicating thermal stability suitable for storage.

Industrial-Scale Considerations

Translating lab-scale synthesis to production necessitates addressing:

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,1’-(nitroethenylidene)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and hydrazone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include hydrazone derivatives, amine-substituted compounds, and various functionalized hydrazine derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Applications in Environmental Monitoring

One of the critical applications of hydrazine, 1,1'-(nitroethenylidene)bis-, lies in its use as a sensing agent for detecting hydrazine in environmental samples. Recent studies have focused on developing fluorescent sensors that effectively detect low concentrations of hydrazine in real-time.

Case Study: Fluorescent Sensors Development

A recent study highlighted the development of benzothiophene-based semi-bis-chalcone (SBC) compounds that serve as efficient probes for hydrazine detection. These sensors demonstrated:

- High selectivity : The SBCs exhibited a strong response to hydrazine while remaining unaffected by other common analytes.

- Real-time detection : The sensors provided immediate feedback on hydrazine levels in various water samples (e.g., tap water, river water).

- Broad pH range : The probes maintained effectiveness across a wide range of pH levels, enhancing their applicability in different environmental conditions .

Table 1: Sensor Performance Characteristics

| Property | SBC Compound | Performance Metrics |

|---|---|---|

| Selectivity | High | Detects hydrazine effectively |

| Detection Limit | Low ppm | Capable of detecting sub-ppm levels |

| pH Range | 4 - 10 | Operational stability across various pH levels |

| Response Time | Seconds | Rapid response to hydrazine presence |

Applications in Materials Science

Hydrazine derivatives are extensively utilized as crosslinking agents and curing agents in polymer chemistry. Their ability to enhance the mechanical properties of materials makes them valuable in various industrial applications.

Table 2: Industrial Applications of Hydrazine Derivatives

| Application Type | Specific Use Cases |

|---|---|

| Adhesives | Structural adhesives for automobiles and electronic materials |

| Coatings | Epoxy powder paints and acrylic paints |

| Corrosion Inhibitors | Used in semiconductor manufacturing processes |

These applications leverage the unique reduction properties of hydrazine derivatives to improve product performance and longevity.

Toxicity and Environmental Impact

Despite their utility, hydrazine compounds pose significant health risks due to their toxicity. Prolonged exposure can lead to severe health issues including skin irritation and damage to vital organs. The U.S. Environmental Protection Agency has classified hydrazine as a potential carcinogen, necessitating careful monitoring and management when used in industrial settings .

Mechanism of Action

The mechanism of action of Hydrazine, 1,1’-(nitroethenylidene)bis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Bis-Hydrazine Derivatives

Key Observations:

- Bridging Groups: The nitroethenylidene group in the target compound distinguishes it from methylene (Metazid) or ethylidene (pyrazine derivative) bridges.

- Hydrogen Bonding : Compounds like bis-oxime hydrazine exhibit strong 3D hydrogen bonding due to oxime N-O and hydrazine N-H groups, leading to crystalline stability . In contrast, the nitro group in the target compound may favor π-π stacking or nitro-to-amine hydrogen bonding.

Key Observations:

Physical and Spectral Properties

Table 3: Spectral Data and Physical Properties

Key Observations:

- NMR and IR Signatures : The nitro group in the target compound would show characteristic asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) in IR, similar to nitrobenzene derivatives .

- Thermal Stability : Nitro groups generally reduce thermal stability compared to methyl or oxime bridges, as seen in benzodithiazinyl hydrazines (decomposition at 271°C) .

Q & A

Q. Basic: What are the key steps in synthesizing Hydrazine, 1,1'-(nitroethenylidene)bis-?

The synthesis typically involves condensation reactions between hydrazine derivatives and aldehydes/ketones. For example:

- Step 1: Reflux hydrazine hydrate with a nitroethenylidene precursor (e.g., 4-acetylpyridine) in anhydrous methanol at a 1:2 molar ratio for 2 hours .

- Step 2: Filter and wash the precipitate with ethanol, followed by air-drying .

- Step 3: Purify via recrystallization using solvents like ethanol or chloroform .

Q. Advanced: How can reaction conditions be optimized for high-yield synthesis?

Critical factors include:

- Molar Ratios: A 1:2 hydrazine-to-aldehyde ratio improves Schiff base formation .

- Temperature: Reflux (e.g., 140°C in toluene) enhances reaction efficiency compared to room-temperature methods .

- Catalysts: Use of NiCl₂·6H₂O in ethanol increases metal complex yields (e.g., 70% for Ni(II) complexes) .

| Condition | Yield | Reference |

|---|---|---|

| NiCl₂·6H₂O in ethanol | 70% | |

| Hydrazine hydrate (1:2) | 69% | |

| Room temperature | 29% |

Structural Characterization

Q. Basic: What spectroscopic methods confirm the structure of this compound?

Q. Advanced: How to resolve discrepancies in spectroscopic data?

- Cross-Validation: Combine elemental analysis (C, H, N) with mass spectrometry to confirm molecular weight .

- Tautomerism Checks: Compare experimental IR data with computational models to rule out keto-enol tautomer interference .

Analytical and Detection Methods

Q. Basic: What techniques quantify Hydrazine, 1,1'-(nitroethenylidene)bis- in environmental samples?

Q. Advanced: How to improve sensitivity in trace-level analysis?

- Derivatization: Pre-concentrate samples using solid-phase extraction (SPE) paired with fluorogenic reagents (LOQ: 0.03 ppm) .

- pH Optimization: At pH 10, electrocatalytic oxidation overpotential decreases by 250 mV, enhancing signal-to-noise ratios .

Catalytic and Functional Applications

Q. Basic: What catalytic applications exist for this compound?

Q. Advanced: What mechanistic insights explain its catalytic behavior?

- Electron Transfer: Ferrocene derivatives facilitate hydrazine oxidation via a two-proton, two-electron transfer mechanism .

- Metal-Ligand Synergy: Ni(II) complexes stabilize reactive intermediates, improving turnover rates in cross-coupling reactions .

Safety and Regulatory Compliance

Q. Basic: What safety protocols are recommended for handling?

Q. Advanced: How to mitigate carcinogenicity risks in lab settings?

- Substitution: Replace with less toxic analogs (e.g., acetylated hydrazones) where possible .

- Monitoring: Implement real-time air sampling with fluorimetric sensors (LOQ: 0.06 ppm) .

Data Contradictions and Reproducibility

Q. Advanced: How to address inconsistent catalytic performance data?

- Variable Control: Standardize pH (optimum: 10.0) and electrode surface pretreatment (e.g., glassy carbon polishing) .

- Interference Checks: Test for competing ions (e.g., Fe³⁺, Co²⁺) using masking agents like EDTA .

Regulatory Landscape

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.